molecular formula C2H10NO3PS B13436911 O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Cat. No.: B13436911
M. Wt: 161.13 g/mol
InChI Key: GIUYHMYPEVIYCM-AWQJXPNKSA-N
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Description

O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt (CAS: 1330052-30-6) is a stable isotope-labeled compound featuring two ¹³C atoms at the methyl groups attached to the phosphorus center. Its molecular formula is inferred as ¹³C₂H₁₀NO₂PS, derived from the non-labeled analog, O,O-Dimethyl Phosphorothionate Ammonium Salt (CAS: 40633-14-5), which has a molecular formula of C₂H₁₀NO₂PS . The compound consists of a phosphorothionate (P=S) core with two methoxy groups (O,O-dimethyl) and an ammonium counterion.

Properties

Molecular Formula

C2H10NO3PS

Molecular Weight

161.13 g/mol

IUPAC Name

azane;hydroxy-di((113C)methoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1+1,2+1;

InChI Key

GIUYHMYPEVIYCM-AWQJXPNKSA-N

Isomeric SMILES

[13CH3]OP(=S)(O)O[13CH3].N

Canonical SMILES

COP(=S)(O)OC.N

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Procedure

  • Sulfurization Reaction
    Dimethyl phosphite-^13C_2 is dissolved in toluene in a reaction vessel equipped with temperature control and stirring. Elemental sulfur powder is added in stoichiometric amounts to the solution.

  • Ammonia Introduction
    Ammonia gas is bubbled into the reaction mixture at a controlled temperature range of 20–30°C. This step facilitates the formation of the ammonium salt of the phosphorothionate.

  • Reaction Conditions
    The reaction is exothermic; therefore, cooling (e.g., using frozen brine) is required to maintain the temperature and avoid decomposition. The mixture is stirred for about 1 hour after ammonia introduction to ensure complete reaction.

  • Crystallization and Isolation
    Upon reaction completion, ammonium salt crystals precipitate. Water is added to dissolve the crystals, and the solution is separated by layers. The ammonium salt-rich lower layer, typically containing 40–44% concentration, is collected and transferred to storage.

  • Purification
    Further purification may involve recrystallization or solvent removal under reduced pressure to obtain the neat solid compound.

Reaction Scheme Summary

$$
\text{(^{13}CH3O)2P-H} + S + NH3 \rightarrow \text{(^{13}CH3O)2P(S)O}^- NH4^+
$$

Where dimethyl phosphite-^13C2 reacts with sulfur and ammonia to yield the ammonium salt of O,O-dimethyl phosphorothionate-^13C2.

Step Conditions/Details Notes
Starting materials ^13C-labeled dimethyl phosphite, sulfur powder, ammonia gas, toluene solvent Isotopic purity critical
Temperature 20–30°C Controlled to manage exotherm
Reaction time ~1 hour after ammonia introduction Ensures complete conversion
Cooling method Frozen brine or equivalent To dissipate heat
Product isolation Crystallization, water dissolution, phase separation Yields ammonium salt solution
Concentration of product 40–44% ammonium salt in solution For further processing/storage
Storage -20°C, inert atmosphere Prevents degradation

The preparation of O,O-Dimethyl Phosphorothionate-^13C_2 Ammonium Salt is a carefully controlled synthetic process involving the sulfurization of isotopically labeled dimethyl phosphite followed by ammonium salt formation under mild conditions. The reaction is exothermic and requires precise temperature control and purification steps to yield a high-purity product suitable for advanced research applications. The isotopic labeling enables its use as a tracer in biochemical and environmental studies of organophosphorus compounds.

Chemical Reactions Analysis

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used, but they generally include phosphate and phosphorothioate derivatives .

Scientific Research Applications

O,O-Dimethyl Phosphorothionate Ammonium Salt is used in the synthesis of organophosphorus pesticide omethoate . It can be used for environmental testing .

Chemical Data

  • Analyte Name: O,O-Dimethyl Phosphorothionate Ammonium Salt
  • CAS Number: 40633-14-5
  • Molecular Formula: C2H6O3PSH4N\text{C}_2\text{H}_6\text{O}_3\text{PS}\cdot \text{H}_4\text{N}
  • Molecular Weight: 159.14
  • Accurate Mass: 159.0119
  • SMILES: $$NH4+].COP(=O)([S-])OC
  • InChI: InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3
  • IUPAC: azanium;[methoxy(sulfido)phosphoryl]oxymethane
  • Alternate CAS Number: Free acid: 1112-38-5

Product Data

  • Storage Temperature : -86°C
  • Shipping Temperature : Dry ice
  • Country of Origin : Canada
  • Product Format : Neat

O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt is a stable isotope labelled analytical standard and is used for pharmaceutical testing .

Chemical Data

  • Analyte Name: O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt
  • CAS Number: 1329610-82-3
  • Molecular Formula: 13C2H10NO2PS2^{13}\text{C}_2\text{H}_{10}\text{NO}_2\text{PS}_2
  • Molecular Weight: 177.20
  • Flash Point: -20
  • SMILES: $$NH4+].[^{13}\text{CH}_3]\text{OP}(=\text{S})([\text{S}-])\text{O}[^{13}\text{CH}_3]
  • Unlabelled CAS Number: 1066-97-3
  • SIL Type: Carbon

Product Data

  • Storage Temperature: -20°C
  • Shipping Temperature: Room Temperature
  • Country of Origin: Canada
  • Product Type: Stable Isotope Labelled
  • Product Format: Neat

Mechanism of Action

The mechanism of action of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes, making it useful in both research and industrial applications.

Comparison with Similar Compounds

Physical Properties :

  • Storage : Requires storage at -20°C to maintain stability .
  • Appearance : White to off-white hygroscopic solid .

Comparison with Similar Compounds

Isotopic vs. Non-Isotopic Variants

Property O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt O,O-Dimethyl Phosphorothionate Ammonium Salt
CAS Number 1330052-30-6 40633-14-5
Molecular Formula ¹³C₂H₁₀NO₂PS C₂H₁₀NO₂PS
Molecular Weight ~177.20 (estimated) 163.14 (calculated)
Application Isotopic tracer in analytical chemistry Acetylcholinesterase inhibition
Cost High (e.g., ¥3,694/2.5 mg ) Lower (e.g., $367.00/1 g )

Key Differences :

  • The ¹³C₂ labeling enables precise tracking in mass spectrometry, avoiding interference from non-labeled analogs .
  • The non-labeled variant is primarily used in biochemical studies for its neurotoxic effects .

Counterion Variations

Compound Name CAS Number Counterion Molecular Formula Key Properties
O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt 1330052-30-6 Ammonium (NH₄⁺) ¹³C₂H₁₀NO₂PS Hygroscopic, stable at -20°C
Sodium O-(2,2-dimethylpropyl) methylphosphonothioate 75-84-3 Sodium (Na⁺) C₆H₁₄NaO₂PS Higher solubility in polar solvents
Dicyclohexylammonium O-Isobutyl methylphosphonothioate 98543-25-0 Dicyclohexylammonium C₈H₂₀NO₂PS Lipophilic, used in organic synthesis

Key Insights :

  • Ammonium salts are preferred for isotopic labeling due to compatibility with analytical techniques.
  • Sodium salts offer enhanced water solubility, useful in industrial formulations .
  • Bulky counterions (e.g., dicyclohexylammonium) improve lipid solubility for specialized applications .

Substituent Variations (Pesticides vs. Research Chemicals)

Compound Name CAS Number Structure Application Toxicity Profile
O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt 1330052-30-6 (CH₃O)₂P(S)O⁻ NH₄⁺ Analytical standard Low (research use only)
Parathion-methyl 298-00-0 (CH₃O)₂P(S)O-C₆H₄NO₂ Insecticide High (neurotoxic)
Fenitrothion 122-14-5 (CH₃O)₂P(S)O-C₆H₃(CH₃)NO₂ Insecticide Moderate

Key Differences :

  • Phosphorothionate-¹³C₂ lacks the aryl/alkyl substituents found in pesticides, reducing its environmental toxicity.
  • Pesticides (e.g., parathion-methyl) feature electron-withdrawing groups (e.g., nitro) to enhance insecticidal activity .

Research Findings and Implications

  • Stability : The ¹³C₂-labeled ammonium salt is hygroscopic, requiring stringent storage conditions (-20°C) to prevent degradation .
  • Synthetic Utility: Sodium and dicyclohexylammonium salts serve as intermediates in organophosphorus synthesis, while isotopic variants aid metabolic pathway studies .
  • Regulatory Status : Labeled compounds are exempt from stringent pesticide regulations but require safe handling due to hygroscopicity .

Biological Activity

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a specialized organophosphorus compound notable for its isotopic labeling with carbon-13, which enhances its utility in biological research, particularly in studies involving pesticides and herbicides. This compound serves as a valuable tool for tracking and analyzing biological interactions due to its unique structural properties and reactivity.

Chemical Structure and Properties

  • Molecular Formula : C2H10NO3PS
  • Molecular Weight : 165.18 g/mol
  • CAS Number : 1330162-95-2
  • Structure : The compound features an ammonium cation paired with a dithiophosphate anion, which is critical for its stability and reactivity.

Biological Activity

The biological activity of this compound is primarily inferred from its parent compound, O,O-Dimethyl Dithiophosphate, which has been studied for its potential as a weak cholinesterase inhibitor. Cholinesterases are essential enzymes that regulate neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can lead to significant neurological effects, including:

  • Nervous System Dysfunction : Inhibition may disrupt normal nerve impulse transmission.
  • Potential Toxicity : While the effectiveness of O,O-Dimethyl Dithiophosphate as a cholinesterase inhibitor is debated, the potential for neurotoxic effects remains a concern.

Although specific mechanisms for this compound are not thoroughly documented, it is believed to participate in several biochemical interactions typical of organophosphorus compounds:

  • Cholinesterase Inhibition : Similar to its parent compound, it may inhibit cholinesterase activity, leading to increased acetylcholine levels.
  • Reactivity with Nucleophiles : The electrophilic nature of the phosphorus atom allows it to interact with various nucleophiles, potentially altering metabolic pathways.

Case Studies

  • Environmental Impact Studies : Research has shown that organophosphorus compounds like O,O-Dimethyl Phosphorothionate can have significant environmental impacts due to their persistence and toxicity in ecosystems.
  • Metabolic Pathway Tracking : The isotopic labeling with carbon-13 enables researchers to trace metabolic pathways and assess the compound's impact on biological systems more effectively. For example, studies utilizing carbon-13 NMR spectroscopy have demonstrated the ability to monitor how this compound interacts with various biological targets.
  • Safety Assessments : Investigations into the safety and toxicity profiles of similar compounds have indicated potential thresholds for safe exposure levels, emphasizing the need for careful handling and application in agricultural contexts.

Comparative Analysis

The following table compares this compound with other related organophosphorus compounds:

Compound NameStructure CharacteristicsUnique Features
O,O-Dimethyl PhosphorothioateContains sulfur instead of phosphorusMore potent cholinesterase inhibitor
O,O-Diethyl DithiophosphateEthyl groups instead of methylDifferent metabolic pathways due to larger ethyl groups
Dimethyl PhosphateLacks sulfur; simpler structurePrimarily used as a solvent or reagent
Methyl ParathionContains a nitro group; more toxicKnown for significant environmental persistence

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt in isotopic purity?

  • Methodological Guidance : Synthesis requires precise control of isotopic labeling (13C2) to maintain purity. Use phosphorus pentasulfide dissolved in toluene, followed by reaction with methanol to form O,O-dimethyl dithiophosphoric acid. Neutralize with ammonia to form the ammonium salt . Ensure isotopic integrity by verifying intermediates via LC-MS or NMR, referencing 13C-enriched precursors .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the presence of 13C2 using 13C NMR, focusing on chemical shifts for methyl groups (δ ~50-60 ppm) and phosphorus-thiolate bonds (δ ~100-120 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate isotopic enrichment (e.g., m/z shifts corresponding to 13C2 labeling) and rule out impurities .
  • Elemental Analysis : Verify C, H, N, and S content to ensure stoichiometric ratios align with theoretical values .

Q. What are the recommended storage conditions to prevent degradation?

  • Stability Protocol : Store in airtight, light-resistant containers at -20°C in a desiccator to minimize hydrolysis. Avoid exposure to moisture, acids, or bases, which accelerate decomposition . Periodically test purity via HPLC or TLC to monitor degradation products (e.g., phosphorothioic acid derivatives) .

Advanced Research Questions

Q. How can isotopic labeling (13C2) be leveraged in metabolic or environmental fate studies?

  • Experimental Design :

  • Tracing Pathways : Use 13C2-labeled compound in tracer studies to monitor metabolic incorporation or environmental degradation via LC-MS/MS. For example, track thiolate-methyl transfer in soil microbiota .
  • Quantitative Analysis : Apply isotope dilution mass spectrometry (IDMS) to correct for matrix effects in complex biological or environmental samples .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

  • Challenges & Solutions :

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins or lipids .
  • Low Recovery : Optimize pH during extraction (e.g., pH 6–8) to stabilize the ammonium salt form and improve solubility .
  • Detection Limits : Employ derivatization with pentafluorobenzyl bromide to enhance sensitivity in GC-ECD or GC-MS analyses .

Q. How do conflicting data on hydrolysis rates in aqueous systems arise, and how should they be resolved?

  • Data Contradiction Analysis :

  • pH Dependency : Hydrolysis rates vary significantly with pH. For example, at pH <5, rapid acid-catalyzed degradation occurs, while alkaline conditions (pH >9) promote thiolate displacement. Replicate experiments under standardized pH buffers (e.g., CHES pH 9.0) .
  • Temperature Effects : Use Arrhenius plots to model rate constants across temperatures (e.g., 4°C to 37°C) and validate activation energy values .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Operational Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis or high-concentration preparations to avoid inhalation of volatile byproducts (e.g., methyl mercaptan) .
  • Spill Management : Neutralize spills with activated charcoal or bentonite clay, followed by disposal as hazardous waste .

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